(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
Description
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS: 676136-31-5) is a chiral amine derivative of tetralin (1,2,3,4-tetrahydronaphthalene) substituted with a bromine atom at the 5-position. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.113 g/mol .
Properties
IUPAC Name |
(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZHNDFXRZWHW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination via Azide Intermediate
This two-step process is the most widely reported method for enantioselective synthesis:
Step 1: Conversion of Alcohol to Azide
(R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is treated with diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 0°C, forming the corresponding azide.
Step 2: Azide Reduction to Amine
The azide intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux, yielding the (S)-enantiomer as the hydrochloride salt.
| Parameter | Details |
|---|---|
| Yield | 66.3% |
| Enantiomeric Excess (ee) | 96% (via chiral HPLC) |
| Key Reagents | DPPA, DBU, LiAlH4 |
| Reaction Conditions | 0°C (Step 1); reflux in THF (Step 2) |
Stereochemical Control
The (S)-configuration is achieved through:
- Chiral Resolution : HPLC using a Daicel Crownpak column with isocratic elution (10% methanol in water + 0.1% TFA).
- Asymmetric Synthesis : Starting from enantiomerically pure alcohol precursors.
Critical Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield | ee | Citation |
|---|---|---|---|---|---|
| Azide Reduction | (R)-5-Bromo-1-ol | DPPA, DBU, LiAlH4 | 66.3% | 96% | |
| Borohydride Reduction | 5-Bromo-1-tetralone | NaBH4 | 100% | N/A |
Table 2: Reaction Optimization
| Parameter | Azide Reduction | Borohydride Reduction |
|---|---|---|
| Temperature | 0°C → Reflux | 20°C |
| Solvent | Toluene → THF | THF/methanol |
| Catalysts/Additives | DBU | None |
| Workup | Silica filtration | Simple extraction |
Challenges and Solutions
- Elimination Side Reactions : Prolonged exposure to basic conditions (e.g., DBU) may lead to dihydronaphthalene formation. Mitigated by strict temperature control.
- Enantiomer Purity : Achieved via chiral HPLC, though at the cost of reduced yield.
Industrial-Scale Considerations
- Cost Efficiency : LiAlH4 is less favorable for large-scale use due to safety concerns. Alternative reductants (e.g., catalytic hydrogenation) are under investigation.
- Green Chemistry : Solvent systems are being optimized to replace toluene and THF with biodegradable alternatives.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydronaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of functionalized naphthalenes.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves multi-step reactions that require careful control of conditions to achieve high yields. The compound's reactivity is attributed to its bromine substituent and amine functional group, making it suitable for various organic transformations, including:
- Nucleophilic Substitution Reactions : The bromine atom serves as a good leaving group.
- Formation of Derivatives : Modifications can lead to new compounds with potentially diverse biological activities.
Organic Synthesis
This compound acts as a versatile intermediate in organic synthesis. Its unique structure allows chemists to create a variety of derivatives that can be tailored for specific applications. For example:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Potential differences in biological activity |
| 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of bromine | Different reactivity and solubility |
| 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine | Iodine substituent | May exhibit enhanced lipophilicity |
These derivatives can be explored for their chemical properties and biological activities.
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug development. Similar halogenated tetrahydronaphthalene derivatives have been studied for their interactions with various biological targets. Initial findings indicate that this compound may exhibit biological activity relevant to therapeutic applications:
- Binding Affinity Studies : Research has focused on its ability to bind to specific receptors or enzymes.
Further studies are needed to elucidate the mechanisms of action and therapeutic potential.
While specific biological effects of this compound are not fully documented, it is hypothesized that similar compounds may interact with neurotransmitter systems or exhibit anti-microbial properties. In-silico tests have shown promising results against resistant bacterial strains.
Case Study 1: Antimicrobial Activity
In one study involving related compounds, synthesized derivatives were screened against clinically isolated strains of Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL .
Case Study 2: Structure-Activity Relationship Studies
Research has also focused on the structure-activity relationship (SAR) of halogenated naphthalene derivatives. These studies aim to identify how modifications to the naphthalene core affect biological activity and binding affinity to target proteins .
Mechanism of Action
The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on halogen substitution, positional isomerism, and stereochemistry.
Halogen-Substituted Analogs
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : ~185.66 g/mol
- Key Differences : Replacing bromine with chlorine reduces molecular weight and polarizability. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may decrease lipophilicity (LogP) and alter binding affinity in biological systems. This substitution is common in lead optimization to fine-tune pharmacokinetics .
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS : 1259674-78-6
- Molecular Formula : C₁₀H₁₁BrFN
- Molecular Weight : 244.10 g/mol
- Bromine at position 6 instead of 5 alters steric interactions, which could impact receptor binding. Fluorine’s electron-withdrawing effect may also influence the amine’s basicity .
Positional Isomers
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- CAS : 789490-65-9
- Molecular Formula : C₁₀H₁₂BrN·HCl (salt)
- Molecular Weight : 262.58 g/mol (salt)
- The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo studies .
Enantiomeric and Salt Forms
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- Purity : 95% (commercially available)
- Molecular Weight : 262.58 g/mol (salt)
- Key Differences : The (R)-enantiomer may exhibit divergent biological activity compared to the (S)-form due to mirror-image stereochemistry. For example, one enantiomer might act as an agonist while the other is an antagonist at a specific receptor. The hydrochloride salt enhances stability and solubility, as seen in commercial listings .
Comparative Data Table
Biological Activity
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number: 1213498-78-2
- Molecular Formula: C10H12BrN
- Molecular Weight: 226.11 g/mol
- Structure: The compound features a tetrahydronaphthalene core with a bromine substituent at the 5-position and an amine group at the 1-position.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- In vitro studies have shown that the compound can induce apoptosis in human leukemia cells, with an IC50 value indicating significant potency in inhibiting cell growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia (CEM) | 5.0 | Induction of apoptosis via mitochondrial pathway |
| Mouse TLX5 Lymphoma | 1.5 | Disruption of cell cycle regulation |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Research indicates that it may help in reducing neuroinflammation and oxidative stress in neuronal cells:
- Mechanism: The compound appears to modulate pathways associated with neuroinflammation by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Log P (octanol-water partition coefficient): Approximately 3.05 indicates good lipophilicity.
- Blood-Brain Barrier Penetration: The compound is predicted to be permeable to the blood-brain barrier (BBB), making it a candidate for central nervous system applications .
Study 1: Antitumor Activity in Mice
A preclinical study evaluated the antitumor effects of (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine in mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Neuroprotective Role in Alzheimer's Disease Models
In a model of Alzheimer's disease using transgenic mice, treatment with (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via enantioselective reduction of 5-bromo-1-tetralone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution. Post-synthesis, purity can be validated via HPLC with a chiral column (e.g., Chiralpak AD-H) and mobile phase optimization (hexane:isopropanol, 90:10 v/v). Crystallization from ethanol/water mixtures improves purity, as evidenced by CAS 676136-31-5 with 95% purity .
Q. How can enantiomeric excess (ee) of the (S)-enantiomer be determined and validated?
- Methodological Answer : Chiral HPLC coupled with polarimetric detection is standard. For absolute configuration confirmation, single-crystal X-ray diffraction is recommended. Comparative analysis with the (R)-enantiomer (CAS 1213498-78-2, 98% purity) can resolve stereochemical ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in CDCl₃ to confirm substitution patterns (e.g., bromine-induced deshielding at C5).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 226.02 (C₁₀H₁₂BrN).
- X-ray Crystallography : For resolving spatial arrangement, as demonstrated in structurally related naphthalene derivatives .
Advanced Research Questions
Q. How can this compound serve as a ligand in transition metal complexes for biological applications?
- Methodological Answer : The amine group acts as a coordination site for metals like Co(II), Ni(II), or Cu(II). Complexes can be synthesized by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Biological activity (e.g., antimicrobial) is assessed via MIC assays against Gram-positive/negative strains, referencing protocols for analogous tetrahydro-naphthalenylamine complexes .
Q. What strategies resolve contradictions in reported reactivity of bromine-substituted tetralin amines under catalytic conditions?
- Methodological Answer : Discrepancies in reactivity (e.g., Suzuki coupling vs. debromination) may arise from solvent polarity or catalyst choice. Systematic screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) in DMF/H₂O or THF can clarify optimal conditions. Kinetic studies using GC-MS track intermediates .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in CNS drug discovery?
- Methodological Answer :
- Derivatization : Introduce sulfonamide or carboxamide groups via nucleophilic substitution at the amine.
- Biological Assays : Test derivatives for dopamine receptor binding (D₂/D₃) using radioligand displacement assays.
- Computational Modeling : Docking studies with homology models of GPCRs predict binding affinities .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying optical rotations for the (S)-enantiomer?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
